n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide
CAS No.: 43121-73-9
Cat. No.: VC18762655
Molecular Formula: C18H25N3O2
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 43121-73-9 |
|---|---|
| Molecular Formula | C18H25N3O2 |
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | N-cyclopentyl-2-(cyclopentylcarbamoylamino)benzamide |
| Standard InChI | InChI=1S/C18H25N3O2/c22-17(19-13-7-1-2-8-13)15-11-5-6-12-16(15)21-18(23)20-14-9-3-4-10-14/h5-6,11-14H,1-4,7-10H2,(H,19,22)(H2,20,21,23) |
| Standard InChI Key | XRKXAHWEEXQASA-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)NC(=O)C2=CC=CC=C2NC(=O)NC3CCCC3 |
Introduction
Chemical Structure and Physicochemical Properties
n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide (molecular formula: , molecular weight: 315.4 g/mol) features a benzamide backbone substituted at the 2-position with a cyclopentylcarbamoyl amino group (Figure 1). The IUPAC name, N-cyclopentyl-2-(cyclopentylcarbamoylamino)benzamide, reflects its dual cyclopentyl motifs, which confer hydrophobic character and influence its binding interactions with biological targets.
Table 1: Key Chemical Data
| Property | Value |
|---|---|
| CAS No. | 43121-73-9 |
| Molecular Formula | |
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | N-cyclopentyl-2-(cyclopentylcarbamoylamino)benzamide |
| SMILES | C1CCC(C1)NC(=O)C2=CC=CC=C2NC(=O)NC3CCCC3 |
The compound’s hydrophobicity, evidenced by an XLogP3 value of ~3.2 (predicted), suggests favorable membrane permeability, a critical attribute for orally bioavailable drugs . Its crystalline structure, stabilized by intramolecular hydrogen bonds between the amide and carbamoyl groups, has been confirmed via X-ray diffraction studies of analogous benzamides .
Synthesis and Reaction Mechanisms
Classical Synthesis Route
The classical synthesis involves nucleophilic attack on isatoic anhydride by cyclopentylamine, followed by ring opening and elimination of carbon dioxide (Figure 2). This method yields approximately 65–70% product purity, with recrystallization from ethanol improving purity to >95%. Key steps include:
-
Aminolysis: Cyclopentylamine reacts with isatoic anhydride at 80°C in tetrahydrofuran (THF), forming an intermediate amide.
-
Carbamoylation: The intermediate is treated with cyclopentyl isocyanate in the presence of triethylamine, yielding the final product.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes (e.g., 15 minutes at 150°C) but often results in lower yields (~50%) due to side reactions such as over-carbamoylation. This method is advantageous for high-throughput screening but requires optimization for scale-up.
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Classical | 65–70 | >95 | 6–8 hours |
| Microwave-Assisted | ~50 | 85–90 | 15 minutes |
Analytical Characterization
Spectroscopic Techniques
-
NMR Spectroscopy: -NMR (400 MHz, DMSO-) reveals peaks at δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 4H, aromatic), and 3.50–1.40 (m, 18H, cyclopentyl) .
-
IR Spectroscopy: Stretching vibrations at 1650 cm (amide I) and 1540 cm (amide II) confirm the carbamoyl and benzamide groups.
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 316.2 [M+H], consistent with the molecular formula.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) achieves a retention time of 12.3 minutes and >98% purity.
Biological Activities and Mechanisms
Antimicrobial Activity
Preliminary studies indicate moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL). The mechanism likely involves disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins, a trait shared with other aminobenzamides .
Chemical Modifications and Structure-Activity Relationships (SAR)
-
N-Alkylation: Substituting the cyclopentyl group with bulkier tert-butyl moieties enhances anticancer potency (IC: 18 µM) but reduces solubility .
-
Carbamoyl Replacement: Replacing the carbamoyl with a sulfonamide group abolishes antimicrobial activity, underscoring its critical role in target binding.
Pharmacokinetic and Toxicity Profiles
While formal ADMET studies are pending, in silico predictions using SwissADME suggest:
-
Absorption: High gastrointestinal absorption (95%).
-
Metabolism: Hepatic clearance via CYP3A4-mediated oxidation.
-
Toxicity: Low Ames test mutagenicity risk (predicted).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume